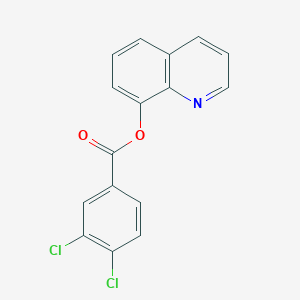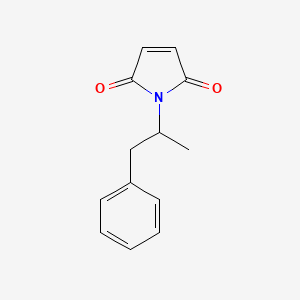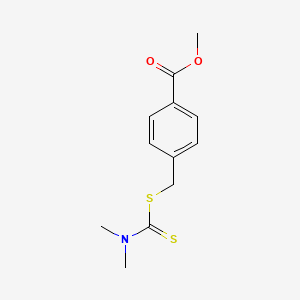
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben is a complex organic compound known for its unique chemical structure and properties. This compound is part of the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
The synthesis of Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben typically involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route often includes the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interfere with cellular processes by disrupting the function of proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Methyl 4-(((dimethylcarbamothioyl)thio)methyl)ben can be compared with other thiazole derivatives such as sulfathiazole, Ritonavir, and Abafungin . These compounds share similar structural features but differ in their specific biological activities and applications. For example, sulfathiazole is primarily used as an antimicrobial drug, while Ritonavir is an antiretroviral drug used in the treatment of HIV .
Propriétés
Numéro CAS |
324544-88-9 |
|---|---|
Formule moléculaire |
C12H15NO2S2 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
methyl 4-(dimethylcarbamothioylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C12H15NO2S2/c1-13(2)12(16)17-8-9-4-6-10(7-5-9)11(14)15-3/h4-7H,8H2,1-3H3 |
Clé InChI |
DEAPOZSXIBHWRO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)SCC1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)carbamoyl]-L-alanine](/img/structure/B14157325.png)

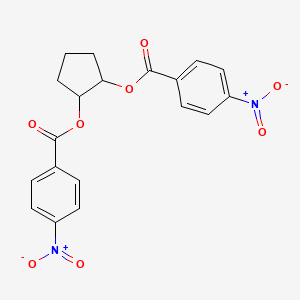

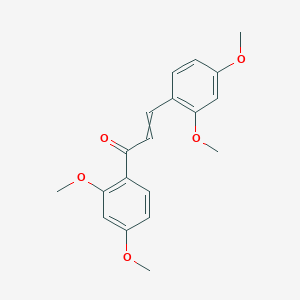
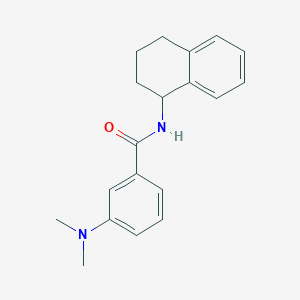
![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157366.png)
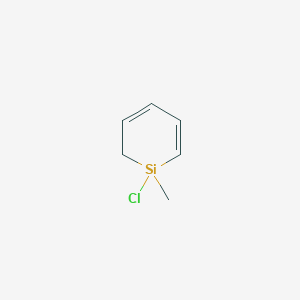
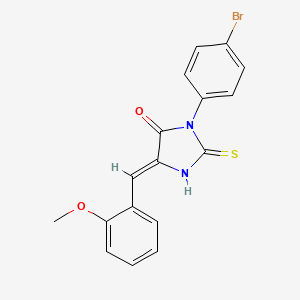

![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
methanone](/img/structure/B14157386.png)
